Coutaric acid exhibits antioxidant activity, meaning it can help scavenge free radicals in the body. Free radicals are unstable molecules that can damage cells and contribute to various health concerns. Studies suggest coutaric acid's antioxidant properties might play a role in protecting against oxidative stress, which is linked to chronic diseases like cancer and neurodegenerative disorders [].
Preliminary research also explores coutaric acid's potential role in:
Coutaric acid is a hydroxycinnamoyltartaric acid, specifically an ester derived from the combination of coumaric acid and tartaric acid. It is predominantly found in wine, pomace, and grapes, contributing to the flavor and aroma profiles of these products. The chemical structure of coutaric acid can be represented by the formula with a molecular weight of approximately 296.2296 g/mol. Its IUPAC name is 2-hydroxy-3-{[(2Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy}butanedioic acid, and it has the CAS registry number 67920-37-0 .
These reactions are particularly relevant in the context of wine chemistry, where they can influence flavor stability and sensory characteristics .
Coutaric acid exhibits several notable biological activities:
Coutaric acid can be synthesized through various methods:
Coutaric acid has several applications across different fields:
Research on coutaric acid interactions has primarily focused on its behavior in wine matrices:
Coutaric acid shares structural similarities with several other compounds, particularly within the class of hydroxycinnamic acids. Notable similar compounds include:
Compound | Structure Type | Biological Activity | Common Sources |
---|---|---|---|
Coutaric Acid | Hydroxycinnamoyltartaric | Antioxidant, Anti-inflammatory | Wine, Grapes |
Caftaric Acid | Hydroxycinnamoyltartaric | Antioxidant | Wine |
P-Coumaric Acid | Hydroxycinnamic | Antioxidant | Various plants |
Ferulic Acid | Hydroxycinnamic | Antioxidant | Grains, Vegetables |
Coutaric acid is unique due to its specific ester formation with tartaric acid, which imparts distinct sensory characteristics to wines compared to other hydroxycinnamic acids .